molecular formula C16H15NO2 B1275421 (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 25870-77-3

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1275421
CAS No.: 25870-77-3
M. Wt: 253.29 g/mol
InChI Key: COINOJZSRNQJPT-JXMROGBWSA-N
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Description

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an amino group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-aminobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the amino and methoxy groups enhances its binding affinity to specific proteins and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the amino and methoxy groups.

    (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: A positional isomer with the amino group on the para position.

    (2E)-1-(3-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one: Another isomer with the methoxy group on the meta position.

Uniqueness

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the amino and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COINOJZSRNQJPT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420865
Record name SBB051726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25870-77-3
Record name SBB051726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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